1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate groups to yield the desired pyrazole derivative.
Substitution Reactions: The introduction of the dimethyl and methylcyclopentyl groups can be achieved through substitution reactions. For instance, the methylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using methylcyclopentyl chloride and a Lewis acid catalyst.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the substituted pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazole: Lacks the amine group, resulting in different chemical properties and reactivity.
1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group, leading to different biological activities.
Uniqueness
1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and methylcyclopentyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylcyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7-5-4-6-9(7)10-8(2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3 |
InChI Key |
DSUFAICRHCNALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.